molecular formula C17H12FN5O2 B6513460 N-(3-fluorophenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide CAS No. 866344-29-8

N-(3-fluorophenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide

Cat. No. B6513460
CAS RN: 866344-29-8
M. Wt: 337.31 g/mol
InChI Key: BWIPHULMCZEPKK-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds . They have shown promising antimicrobial, antitubercular, and anti-HIV activities .


Synthesis Analysis

The synthesis of similar compounds has been reported through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the IR spectrum of a similar compound showed peaks at 3500–3050 (ν N–H), 3029 (ν C-H), 1660 (ν C=C), and 841 (ν Ar-1,4) . The 1H-NMR spectrum also provided valuable information about the structure .


Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions. For instance, the heterocyclic rupture of the N4-C5 bond requires high activation energy . Also, the introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR and 1H-NMR spectra provided information about the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of similar compounds involves interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects . They have also shown potent activity against E. coli, P. aeruginosa, and S. epidermidis .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated in various studies. For instance, they have demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .

Future Directions

The future directions for research on this compound could involve further optimization and development to new antitubercular and anti-HIV agents . The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Therefore, the development of versatile and potentially eco-friendly synthetic protocols is of great interest .

properties

IUPAC Name

N-(3-fluorophenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-11-4-3-5-12(8-11)20-15(24)10-22-16-9-19-21-23(16)14-7-2-1-6-13(14)17(22)25/h1-9H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIPHULMCZEPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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